![molecular formula C10H8ClN B2937842 7-chloro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 1429233-89-5](/img/structure/B2937842.png)
7-chloro-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
“7-chloro-2,3-dihydro-1H-indene-1-carbonitrile” is a chemical compound that likely belongs to the class of organic compounds known as indenes and isoindenes . These are polycyclic compounds that contain an indene moiety, which is a monocyclic bioisostere of the naphthalene. The term ‘bioisostere’ refers to a compound resulting from the exchange of an atom or of a group of atoms with an atom or a group of atoms having a similar physical-chemical property .
Molecular Structure Analysis
The molecular structure of “7-chloro-2,3-dihydro-1H-indene-1-carbonitrile” would consist of a bicyclic system, with a five-membered ring fused to a six-membered ring, similar to the indene structure. The compound would also have a chlorine atom and a nitrile group attached, likely at the 7 and 1 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-chloro-2,3-dihydro-1H-indene-1-carbonitrile” would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the chlorine and nitrile groups, the exact configuration of the molecule, and the presence of any additional functional groups .Scientific Research Applications
Novel Synthetic Pathways
A study presented a novel route to synthesize 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, showing the versatility of heptalenecarbaldehydes and aromatic aldehydes in reactions with 3-(dicyanomethylidene)-indan-1-one. This process involved boiling ethanol and the presence of secondary amines, leading to the formation of compounds with potential applications in the development of new chemical entities. The study also explored dehydrogenation methods to convert 1,2-dihydro forms into their dehydrogenated counterparts, revealing significant insights into the chemical behavior and synthetic utility of indene derivatives (Landmesser et al., 2008).
Structural Analysis and Optical Properties
In another research, the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was reported. This study provided detailed insights into the compound's solid-state structure, molecular interactions, and optical properties. The findings highlighted the compound's absorption and fluorescence characteristics, contributing to a deeper understanding of its photophysical properties, which could be relevant in materials science and photonic applications (Jukić et al., 2010).
Unusual Reactivity Patterns
Research into unusual chlorination during an epoxidation reaction of an ethenocyclopropa[b]naphthalene derivative revealed interesting reactivity patterns. The study demonstrated the structural configuration of the derivative, emphasizing the non-planarity of carbon rings and the unique positioning of chlorine substituents. These findings contribute to the knowledge of reactivity and structural dynamics in complex organic molecules, potentially influencing synthetic strategies in organic chemistry (Ülkü et al., 1995).
Advanced Material Applications
A study on efficient ternary blend polymer solar cells used indene-C60 bisadduct as an electron-cascade acceptor material. By integrating this compound into polymer solar cells, researchers achieved higher power conversion efficiencies, demonstrating the compound's significant role in enhancing the performance of renewable energy technologies. This research underscores the potential of indene derivatives in the development of high-efficiency solar energy materials (Cheng et al., 2014).
Mechanism of Action
Future Directions
The future directions for research on “7-chloro-2,3-dihydro-1H-indene-1-carbonitrile” would likely depend on the results of initial studies on its properties and potential applications. These could include further investigations into its reactivity, stability, and possible uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .
properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-indene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNHDHLVDOIMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,3-dihydro-1H-indene-1-carbonitrile |
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